molecular formula C11H13Cl2N3 B7841781 (3-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride

(3-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride

Cat. No.: B7841781
M. Wt: 258.14 g/mol
InChI Key: ZJUAYYJMUFSAGI-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C11H13N3Cl2 . It is a derivative of imidazole, a heterocyclic aromatic organic compound, and contains a chlorophenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: One common method involves the condensation of 3-chloroaniline with 1-methylimidazole-2-carbaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

  • Reduction Reaction: Another method involves the reduction of the corresponding nitro compound using hydrogen in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the highest efficiency.

Chemical Reactions Analysis

(3-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding nitro compound.

  • Reduction: Reduction reactions can convert the nitro group to an amine group.

  • Substitution: Substitution reactions can occur at the imidazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Nitro Compound: Oxidation of the amine group results in the formation of a nitro compound.

  • Amine Derivatives: Reduction of the nitro group leads to the formation of amine derivatives.

  • Substituted Imidazoles: Substitution reactions at the imidazole ring can produce a variety of substituted imidazoles.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

(3-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride: can be compared with other similar compounds, such as:

  • (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride

  • 1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride

  • N-Methyl-1-(1H-imidazol-2-yl)methanamine hydrochloride

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

(3-chlorophenyl)-(1-methylimidazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3.ClH/c1-15-6-5-14-11(15)10(13)8-3-2-4-9(12)7-8;/h2-7,10H,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUAYYJMUFSAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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